4-(octylsulfinyl)butan-1-ol
Description
4-(Octylsulfinyl)butan-1-ol is a chiral organic compound characterized by a butanol backbone substituted with an octylsulfinyl group (–S(O)C₈H₁₇) at the fourth carbon. This compound is structurally distinct from other butanol derivatives, as the sulfinyl group combines both hydrophilic (S=O) and hydrophobic (octyl chain) properties.
Properties
IUPAC Name |
4-octylsulfinylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2S/c1-2-3-4-5-6-8-11-15(14)12-9-7-10-13/h13H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOJUXYAQVPKQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCS(=O)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(octylsulfinyl)butan-1-ol can be achieved through several methods:
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Sulfoxidation of 4-(octylthio)butan-1-ol: : This method involves the oxidation of 4-(octylthio)butan-1-ol using an oxidizing agent such as hydrogen peroxide or sodium periodate. The reaction is typically carried out in an aqueous or organic solvent at a controlled temperature to ensure selective oxidation of the sulfur atom to the sulfinyl group.
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Addition of Octylsulfinyl Chloride to Butan-1-ol: : Another approach involves the reaction of octylsulfinyl chloride with butan-1-ol in the presence of a base such as pyridine or triethylamine. This reaction proceeds via nucleophilic substitution, resulting in the formation of 4-(octylsulfinyl)butan-1-ol.
Industrial Production Methods
Industrial production of 4-(octylsulfinyl)butan-1-ol typically involves large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The choice of oxidizing agents and solvents is critical to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 4-(Octylsulfinyl)butan-1-ol can undergo further oxidation to form sulfone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: : The hydroxyl group can participate in substitution reactions, forming esters or ethers. For example, reaction with acyl chlorides or alkyl halides in the presence of a base can yield esters or ethers, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, bases like pyridine or triethylamine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Esters and ethers.
Scientific Research Applications
4-(Octylsulfinyl)butan-1-ol has several applications in scientific research:
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Chemistry: : Used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
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Biology: : Investigated for its potential as a bioactive compound. Studies have explored its effects on cellular processes and its potential as a therapeutic agent.
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Medicine: : Potential applications in drug development due to its ability to interact with biological targets. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
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Industry: : Used in the formulation of specialty chemicals and materials. Its properties make it suitable for use in lubricants, surfactants, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(octylsulfinyl)butan-1-ol involves its interaction with molecular targets through its sulfinyl and hydroxyl groups. These functional groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential to modulate enzyme activity and cellular signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 4-(octylsulfinyl)butan-1-ol and analogous butanol derivatives, focusing on functional group effects, applications, and physicochemical properties.
Key Comparisons
Functional Group Reactivity: The sulfinyl group (–S(O)–) is more polar and oxidized than sulfanyl (–S–), making it less nucleophilic but capable of hydrogen bonding . Compared to alkoxy groups (–O–), sulfinyl derivatives exhibit higher thermal stability and chirality, which is critical in asymmetric synthesis. Amino-substituted butanols (e.g., 4-(propan-2-ylamino)butan-1-ol) are basic and serve as hydrogen-bond donors, enabling interactions in drug-receptor systems . In contrast, the sulfinyl group lacks basicity but may enhance solubility in polar solvents.
Biological Activity: Alkoxy derivatives like 4-(n-heptyloxy)butan-1-ol act as insect pheromones due to their volatility and structural mimicry of natural signaling molecules . The longer octyl chain and sulfinyl group in 4-(octylsulfinyl)butan-1-ol could reduce volatility but improve binding specificity. Amino-substituted compounds (e.g., 4-(propan-2-ylamino)butan-1-ol) demonstrate neuroprotective and plant growth-promoting effects, suggesting that substituent polarity and hydrogen-bonding capacity strongly influence bioactivity .
Physicochemical Properties: Aryl-substituted butanols (e.g., 4-(3,4-dimethoxyphenyl)butan-1-ol) are highly lipophilic, favoring membrane penetration in pharmaceuticals . The sulfinyl group’s polarity may balance lipophilicity, making it suitable for amphiphilic applications (e.g., surfactants). Heteroaromatic derivatives (e.g., 4-(thiophen-2-yl)butan-1-ol) exhibit conjugated systems that enhance UV absorption, useful in materials science .
Synthetic Considerations: Sulfinyl groups are typically introduced via oxidation of thioethers or direct sulfoxidation, whereas silyl-protected butanols (e.g., 4-(tert-butyldimethylsilanyloxy)butan-1-ol) require protective group strategies .
Research Findings and Implications
- Pheromone Analogues: Alkoxy butanols’ success as pheromones suggests that sulfinyl derivatives could be engineered for targeted pest control with improved environmental persistence.
- Pharmaceutical Potential: Amino butanols’ role in drug synthesis highlights opportunities for sulfinyl derivatives as chiral auxiliaries or prodrug components.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
